Flumetsulam

概要

説明

Flumetsulam is a selective, post-emergence herbicide used mainly to control broad-leaved weeds and some grasses . It is also known as XRD 498 .

Synthesis Analysis

A modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for the simultaneous quantitative determination of flumetsulam in various plant-derived foods was developed and validated using ultra-performance LC coupled with MS/MS . Another study developed a method for the analysis of flumetsulam in wheat and soil using GC-ECD after its methylation by methyl iodide into flumetsulam-methyl .Molecular Structure Analysis

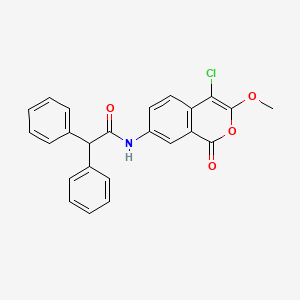

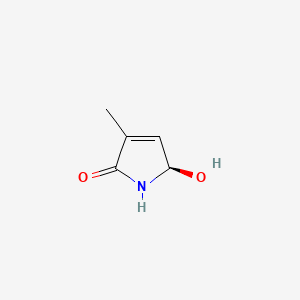

Flumetsulam has the chemical formula C₁₂H₉F₂N₅O₂S . Its structure does not exhibit isomerism . The International Chemical Identifier key (InChIKey) for Flumetsulam is RXCPQSJAVKGONC-UHFFFAOYSA-N .Chemical Reactions Analysis

The determination of flumetsulam residues in various plant-derived foods was achieved in less than 6.0 min using an electrospray ionization source in positive mode (ESI+) . A study on the dissipation and residues of flumetsulam in wheat and soil used GC-ECD after its methylation by methyl iodide into flumetsulam-methyl .Physical And Chemical Properties Analysis

Flumetsulam is a weak acid (pKa = 4.6), with water solubility of 5,600 mg/L at pH 7 .科学的研究の応用

Weed Control in Agriculture

Flumetsulam is used for controlling weeds in agricultural settings. For instance, it has been applied to establish white clover as a living mulch, providing effective weed control while minimizing injury to the clover itself .

Residue Determination in Food

A modified QuEChERS method has been developed for the quantitative determination of flumetsulam residues in various plant-derived foods, including grains, vegetables, and fruits .

Dissipation and Residues in Wheat and Soil

Research has been conducted to study the dissipation rate and ultimate residue of flumetsulam in wheat fields and soil, which is crucial for understanding its environmental impact .

作用機序

Target of Action

Flumetsulam primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Flumetsulam is a selective, systemic herbicide . It is absorbed by both roots and leaves of plants . Once absorbed, it inhibits the activity of the AHAS enzyme . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and plant growth .

Biochemical Pathways

The primary biochemical pathway affected by flumetsulam is the synthesis of branched-chain amino acids. By inhibiting the AHAS enzyme, flumetsulam disrupts this pathway, leading to a deficiency of these essential amino acids . This deficiency affects protein synthesis and plant growth, ultimately leading to the death of the plant .

Pharmacokinetics

Flumetsulam exhibits high leachability and mobility in the environment

Result of Action

The molecular and cellular effects of flumetsulam’s action result in the disruption of protein synthesis and plant growth . This disruption is due to the deficiency of essential branched-chain amino acids caused by the inhibition of the AHAS enzyme . Ultimately, this leads to the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of flumetsulam. For instance, its high leachability and mobility suggest that it can easily move through various environmental matrices . .

Safety and Hazards

特性

IUPAC Name |

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCPQSJAVKGONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032615 | |

| Record name | Flumetsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

93 °C (199 °F) | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 49 mg/L (pH 2.5); solubility increases with pH, In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7, In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.7X10-13 Pa at 25 °C, 2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa) | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: inhibition of acetolactate synthase ALS (acetohydroxyacid synthase AHAS). | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Flumetsulam | |

Color/Form |

White powder, Off-white solid, Off-white to tan solid | |

CAS RN |

98967-40-9 | |

| Record name | Flumetsulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98967-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetsulam [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098967409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X89F0S6LW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250-251 °C | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Flumetsulam?

A1: Flumetsulam is a member of the triazolopyrimidine sulfonanilide family of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS). [, , , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - in plants. [, ] By inhibiting ALS, Flumetsulam disrupts BCAA production, ultimately leading to the cessation of plant growth and death. [, , , ]

Q2: What is the molecular formula and weight of Flumetsulam?

A2: The molecular formula of Flumetsulam is C13H9F2N5O3S, and its molecular weight is 353.3 g/mol. []

Q3: How does the timing of irrigation influence the mobility of Flumetsulam in soil?

A3: Studies have shown that Flumetsulam mobility in soil is significantly affected by the timing of irrigation. When irrigation is applied immediately after Flumetsulam application, a higher percentage of the herbicide is recovered in leachate, indicating increased mobility. [, ] Conversely, delaying irrigation for several days after application leads to decreased Flumetsulam mobility, likely due to increased adsorption to soil particles. [, ]

Q4: Are there specific soil properties that impact Flumetsulam persistence?

A4: Yes, Flumetsulam persistence is influenced by soil characteristics. Research indicates that Flumetsulam degradation is generally faster in soils with higher pH levels and lower organic carbon content. [] This suggests that Flumetsulam tends to persist longer in acidic soils with higher organic matter. []

Q5: Does Flumetsulam exhibit catalytic properties?

A5: Flumetsulam primarily acts as an enzyme inhibitor rather than a catalyst. Its mode of action involves binding to the ALS enzyme and blocking its catalytic activity in the biosynthesis of BCAAs. [, , , , , ]

Q6: Has computational chemistry been employed in Flumetsulam research?

A6: Yes, computational methods have been utilized in Flumetsulam research. For instance, researchers have explored the use of surface-enhanced Raman scattering (SERS) for the detection of Flumetsulam residues in wheat. [] This technique relies on the enhancement of Raman scattering by molecules adsorbed on rough metal surfaces and has shown potential for rapid on-site detection of Flumetsulam. []

Q7: How do structural modifications to the Flumetsulam molecule affect its herbicidal activity?

A7: Specific structural features of Flumetsulam are crucial for its herbicidal activity. While research focusing on Flumetsulam's SAR is limited, studies on related triazolopyrimidine sulfonanilide herbicides suggest that modifications to the substituents on the phenyl and pyrimidine rings can significantly impact their activity and selectivity. [, ] Further investigation into Flumetsulam's SAR could aid in designing novel herbicides with improved efficacy and environmental profiles.

Q8: What are the general considerations regarding the safe handling and use of Flumetsulam?

A9: As with any agricultural chemical, it's crucial to handle and apply Flumetsulam responsibly. This includes following label instructions carefully, wearing appropriate personal protective equipment, and adhering to local regulations regarding storage, transportation, and disposal. [, , , ] Consult the product label and relevant safety data sheets for detailed safety information and guidance.

Q9: How is Flumetsulam absorbed and distributed within plants?

A10: Flumetsulam is primarily absorbed through the roots and leaves of plants. [, , , ] Following absorption, it is translocated both upwards and downwards within the plant, ultimately accumulating in the meristematic tissues where it exerts its herbicidal effects. [, , , ] The rate and extent of absorption and translocation can vary depending on plant species, growth stage, and environmental factors. [, , , ]

Q10: Which weed species are effectively controlled by Flumetsulam?

A10: Flumetsulam demonstrates effectiveness against a range of broadleaf weeds, including:

- Giant buttercup (Ranunculus acris) [, ]

- Sicklepod (Senna obtusifolia) []

- Entireleaf morningglory (Ipomoea hederacea var. integriuscula) []

- Common lambsquarters (Chenopodium album) []

Q11: Has resistance to Flumetsulam been observed in any weed species?

A12: Yes, research indicates that resistance to Flumetsulam can develop in weed populations following repeated exposure. For instance, in New Zealand, Ranunculus acris populations have shown resistance to Flumetsulam and other ALS-inhibiting herbicides after their introduction and repeated use. [, ] This highlights the importance of herbicide rotation and integrated weed management strategies to minimize the development and spread of herbicide resistance.

Q12: Are there specific safety precautions or considerations related to the use of Flumetsulam?

A12: As with any herbicide, it's essential to consult the product label and safety data sheets for comprehensive safety information specific to Flumetsulam. These resources provide detailed guidance on safe handling, application, storage, and disposal to minimize potential risks to human health and the environment.

Q13: What analytical methods are commonly used to determine Flumetsulam residues in plant and soil samples?

A13: Several analytical techniques have been employed to quantify Flumetsulam residues in environmental and agricultural matrices. These include:

- Gas Chromatography (GC) with Electron Capture Detection (ECD): This method often involves a derivatization step to enhance volatility and detectability of Flumetsulam. []

- High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: HPLC-UV is a versatile technique suitable for analyzing Flumetsulam in various matrices. []

- Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique offers reliable confirmation and quantification of Flumetsulam residues even at trace levels. []

- Bioassays: These involve assessing the growth response of sensitive plant species (e.g., cotton, lentil) to determine the presence and concentration of Flumetsulam in soil samples. [, ]

Q14: What are the primary routes of Flumetsulam degradation in the environment?

A15: Flumetsulam degradation in the environment is primarily driven by microbial activity in the soil. [, , , ] Under anaerobic conditions, such as those found in flooded soils or sediment-water systems, Flumetsulam degradation proceeds more slowly, with a longer half-life compared to aerobic conditions. [] Temperature also plays a significant role, with higher temperatures generally accelerating degradation rates. [, ] Leaching can be a concern, especially in soils with lower organic matter content and following heavy rainfall or irrigation events. [, , , ]

Q15: How does Flumetsulam's solubility in water impact its environmental fate?

A16: Flumetsulam has limited solubility in water (approximately 110 mg/L at 25°C). [, , , ] This low water solubility influences its mobility in soil, with higher potential for leaching in sandy soils with low organic matter content, particularly after heavy rainfall events. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)